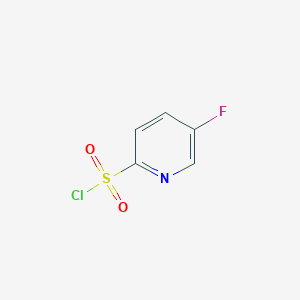

5-Fluoropyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUCBCYWMHYLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733755 | |

| Record name | 5-Fluoropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-47-2 | |

| Record name | 5-Fluoropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Fluoropyridine-2-sulfonyl Chloride

Abstract

5-Fluoropyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern medicinal and materials chemistry. Its strategic combination of a reactive sulfonyl chloride group and an electron-deficient, fluorinated pyridine ring makes it a highly valuable reagent for introducing the 5-fluoropyridyl-2-sulfonyl moiety into target molecules. This guide provides an in-depth analysis of its core physical properties, reactivity profile, synthesis considerations, and critical safety protocols. The insights herein are curated to empower researchers in leveraging this compound's unique characteristics for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Core Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. This compound is identified by its unique molecular structure and associated identifiers.

| Property | Value | Source |

| CAS Number | 1060802-47-2 | [1][2] |

| Molecular Formula | C₅H₃ClFNO₂S | [1][2] |

| Molecular Weight | 195.60 g/mol | [1][2] |

| MDL Number | MFCD13189069 | [1][2] |

| Purity Specification | Typically ≥95% | [2] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| SMILES | O=S(C1=NC=C(F)C=C1)(Cl)=O | [1] |

Storage and Stability

Vendor recommendations consistently specify storage in an inert atmosphere, often in a freezer at temperatures under -20°C.[1][2] This stringent requirement is a direct consequence of the compound's reactivity. The sulfonyl chloride moiety is highly susceptible to hydrolysis by atmospheric moisture, which would degrade the material to the corresponding sulfonic acid, rendering it ineffective for its primary purpose. Storing under an inert gas (e.g., argon or nitrogen) and at low temperatures mitigates this degradation pathway, ensuring the reagent's integrity and reactivity for synthetic applications.

Synthesis, Reactivity, and Mechanistic Considerations

The utility of this compound stems from its electrophilic nature, centered at the sulfur atom. This makes it an excellent reagent for reactions with nucleophiles, most notably amines, to form stable sulfonamide linkages—a cornerstone of many pharmaceutical compounds.[3][4]

Conceptual Synthesis Pathway

While specific manufacturing details are proprietary, a common and illustrative method for preparing sulfonyl chlorides involves the oxidative chlorination of a corresponding sulfur-containing precursor. A plausible laboratory-scale approach, adapted from established procedures for similar heterocyclic sulfonyl chlorides, is outlined below.[5][6]

Caption: Standard experimental workflow for sulfonamide synthesis.

Methodology

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add the primary or secondary amine (1.0 eq.) and an anhydrous, non-nucleophilic solvent such as dichloromethane (DCM).

-

Rationale: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride. [7]2. Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 - 2.0 eq.).

-

Rationale: The base acts as an acid scavenger for the HCl generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Rationale: The reaction is often exothermic. Initial cooling helps control the reaction rate and prevents potential side reactions.

-

-

Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Rationale: A slight excess of the sulfonyl chloride ensures full conversion of the limiting amine. Dropwise addition maintains temperature control.

-

-

Reaction: Allow the mixture to warm to ambient temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Rationale: This aqueous workup sequence systematically removes unreacted starting materials and byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid or oil via flash column chromatography or recrystallization to yield the pure sulfonamide product.

Safety and Handling Precautions

Based on safety data for structurally related sulfonyl chlorides, this compound must be handled with extreme care. [7][8]

-

Hazard Profile: Assumed to be highly corrosive. Causes severe skin burns and eye damage. [7][8]May cause respiratory irritation and is harmful if swallowed or inhaled. [9]Reacts with water, potentially liberating toxic gases such as HCl and sulfur oxides. [7][10]* Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. [9][11]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use spark-proof tools and keep away from heat or ignition sources.

-

Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [10]Avoid using water, as it will react with the substance. [7]

References

-

Pyridine-2-sulfonyl Chloride | C5H4ClNO2S. PubChem. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

5-Fluoro-2-methoxybenzene sulfonyl chloride. S.W.ChemiLab. [Link]

- Preparation method of fluoropyridine compounds.

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH). [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

Sources

- 1. 1060802-47-2|this compound|BLD Pharm [bldpharm.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. Pyridine-2-sulfonyl Chloride | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Chemical Structure and Bonding of 5-Fluoropyridine-2-sulfonyl Chloride

In the landscape of modern drug discovery and development, the strategic selection of chemical building blocks is paramount. These foundational reagents dictate the accessible chemical space and ultimately shape the pharmacological profile of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, this compound has emerged as a reagent of significant interest. Its unique confluence of a highly electron-deficient aromatic system and a reactive sulfonyl chloride handle makes it an invaluable tool for medicinal chemists.

This guide provides an in-depth analysis of the chemical structure and bonding of this compound. By dissecting its molecular architecture and electronic properties, we can elucidate the principles that govern its reactivity and appreciate its utility in the synthesis of complex, biologically active molecules. This understanding is critical for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic campaigns. The incorporation of fluorine, a common strategy in medicinal chemistry, further enhances its appeal by offering a means to fine-tune crucial drug-like properties such as metabolic stability and binding affinity[1].

Molecular Architecture and Physicochemical Profile

This compound is a crystalline solid at room temperature. Its fundamental structure consists of a six-membered pyridine ring, which is substituted at the 2-position with a sulfonyl chloride (-SO₂Cl) group and at the 5-position with a fluorine atom.

| Property | Value | Source |

| CAS Number | 1060802-47-2 | [2] |

| Molecular Formula | C₅H₃ClFNO₂S | [2] |

| Molecular Weight | 195.60 g/mol | [2] |

| SMILES | O=S(C1=NC=C(F)C=C1)(Cl)=O | [2] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [2] |

The pyridine ring, an aromatic heterocycle, is inherently planar. Computational studies and crystallographic analysis of related structures, such as 5-chloro-2-fluoropyridine, confirm the planarity of the ring system[3][4]. The sulfonyl chloride group is positioned adjacent to the ring nitrogen, a key feature influencing the molecule's electronic landscape. The chlorine atom of the sulfonyl chloride moiety typically sits above the plane of the ring[5].

Caption: 2D Chemical Structure of this compound.

Electronic Landscape: The Interplay of Inductive and Resonance Effects

The reactivity of this compound is a direct consequence of its electronic structure. Three key features synergize to create a highly electrophilic molecule:

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. This makes the pyridine ring inherently electron-deficient compared to benzene.

-

The 5-Fluoro Substituent: The fluorine atom exerts a powerful inductive effect (-I) due to its high electronegativity, further withdrawing electron density from the aromatic system. While it can theoretically donate a lone pair via a mesomeric (+M) or resonance effect, for halogens, the inductive effect is overwhelmingly dominant.

-

The 2-Sulfonyl Chloride Group: The -SO₂Cl group is one of the most potent electron-withdrawing groups in organic chemistry. The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This group strongly deactivates the ring through both inductive (-I) and mesomeric (-M) effects.

The cumulative result of these features is a pyridine ring that is exceptionally electron-poor. This electronic depletion is relayed to the sulfonyl group, rendering the sulfur atom intensely electrophilic and thus highly susceptible to nucleophilic attack. This heightened electrophilicity is the cornerstone of its utility as a synthetic reagent.

Synthesis and Reactivity: A Gateway to Sulfonamides

3.1. Synthesis of the Reagent

While specific synthesis routes for this compound are proprietary or found in patent literature, the synthesis of analogous pyridinesulfonyl chlorides provides a validated blueprint[6]. A common and effective method involves a Sandmeyer-type reaction starting from the corresponding aminopyridine. For example, 2-chloropyridine-5-sulfonyl chloride is synthesized from 2-chloro-5-aminopyridine[7]. The process involves:

-

Diazotization: The primary amine is treated with a nitrite source (e.g., sodium nitrite) in a strong acid to form a diazonium salt.

-

Sulfonyl Chloride Formation: The diazonium salt solution is then added to a mixture containing sulfur dioxide and a copper chloride catalyst, which facilitates the introduction of the -SO₂Cl group[7][8].

This established methodology provides a reliable pathway for accessing pyridyl sulfonyl chlorides from readily available amino-pyridine precursors.

3.2. Core Reactivity: Sulfonamide Formation

The primary and most valuable reaction of this compound is its coupling with primary or secondary amines to form stable sulfonamides[9]. This reaction is a cornerstone of medicinal chemistry for constructing complex drug candidates.

The mechanism is a classic nucleophilic acyl substitution at the sulfur center:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, collapsing the intermediate and re-forming the sulfur-oxygen double bonds.

-

Deprotonation: A base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) removes a proton from the nitrogen to yield the final, neutral sulfonamide product.

This reaction is highly efficient and tolerant of a wide variety of functional groups, making it ideal for both early-stage library synthesis and late-stage functionalization of complex molecules[10].

Caption: Experimental workflow for sulfonamide synthesis.

Field-Proven Insights for Drug Development Professionals

The true value of this compound lies not just in its reactivity but in the properties it imparts to the final molecule.

-

Causality in Experimental Choices: Why choose this specific building block? The 5-fluoropyridyl moiety is not a passive spectator. Its strong electron-withdrawing nature enhances the acidity of the N-H proton in the resulting sulfonamide (if formed from a primary amine). This N-H bond can act as a potent hydrogen bond donor, a critical interaction for molecular recognition at a biological target. Furthermore, the fluorine atom itself can engage in favorable orthogonal interactions, including F⋯π and other non-covalent bonds, which can be crucial for optimizing binding affinity and selectivity[5].

-

Self-Validating Protocols: The synthesis of sulfonamides from sulfonyl chlorides is a robust and well-established transformation[11]. The progress of the reaction can be easily monitored by techniques like TLC or LC-MS, observing the consumption of the starting amine and the appearance of the higher molecular weight sulfonamide product. The distinct ¹H and ¹⁹F NMR signals of the fluoropyridyl group provide clear spectroscopic handles for characterization and purity assessment of the final compound.

-

Authoritative Grounding in Medicinal Chemistry: The sulfonamide functional group is a privileged scaffold in drug design, present in a wide array of approved drugs, including diuretics, antibiotics, and protease inhibitors. The pyridine ring is another key heterocyclic motif found in numerous pharmaceuticals. By combining these two validated pharmacophores with the strategic placement of a fluorine atom, this compound provides an efficient entry point to novel chemical entities with a high probability of possessing desirable drug-like properties. Molecules bearing sulfonyl fluoride groups, close relatives of sulfonyl chlorides, have also gained significant traction as covalent protein modifiers and biological probes, highlighting the broad utility of the sulfur(VI) exchange (SuFEx) platform in chemical biology[12][13].

Conclusion

This compound is more than just a reagent; it is a strategic tool for molecular design. Its chemical architecture is exquisitely tuned for reactivity, with the electron-deficient fluoropyridine core activating the sulfonyl chloride group for efficient coupling with amines. The resulting sulfonamides carry forward the unique structural and electronic features of the parent building block, providing a robust platform for developing next-generation therapeutics. A thorough understanding of its structure, bonding, and reactivity empowers researchers to harness its full potential, accelerating the discovery of novel compounds with significant therapeutic promise.

References

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

-

PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available at: [Link]

-

MDPI. (n.d.). Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-5-pyridinesulfonyl chloride. Available at: [Link]

-

PubChem. (n.d.). Pyridine-2-sulfonyl Chloride. Available at: [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (2017). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. Available at: [Link]

-

ResearchGate. (n.d.). Optimized molecular structure of 5-chloro-2-fluoropyridine. Available at: [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

-

MDPI. (n.d.). Hydrogen-Bonded and Halogen-Bonded: Orthogonal Interactions for the Chloride Anion of a Pyrazolium Salt. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 5-(4-Chlorophenyl)-2-fluoropyridine. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Available at: [Link]

- N/A.

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

-

ResearchGate. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Available at: [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1060802-47-2|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4-Chlorophenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. cbijournal.com [cbijournal.com]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]

- 13. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoropyridine-2-sulfonyl Chloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase cell membrane permeability. When incorporated into a pyridine ring, a privileged scaffold in numerous FDA-approved drugs, these benefits are amplified. 5-Fluoropyridine-2-sulfonyl chloride emerges as a particularly valuable building block, combining the advantageous properties of a fluorinated pyridine with the versatile reactivity of a sulfonyl chloride group. This guide provides a comprehensive overview of its chemical identifiers, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Identifiers and Chemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Identifier | Value | Source |

| CAS Number | 1060802-47-2 | |

| Molecular Formula | C₅H₃ClFNO₂S | |

| Molecular Weight | 195.60 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | O=S(C1=NC=C(F)C=C1)(Cl)=O |

Synthesis and Mechanistic Considerations

Conceptual Synthetic Pathway

Caption: Conceptual synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of aryl sulfonyl chlorides.[1] Optimization of reaction conditions would be necessary for specific applications.

-

Diazotization:

-

Dissolve 2-Amino-5-fluoropyridine in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., glacial acetic acid) and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography or crystallization.

-

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it an excellent reagent for the synthesis of sulfonamides.

Reaction with Nucleophiles: The Gateway to Sulfonamides

The primary application of this compound in medicinal chemistry is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of sulfonamides.

This facile formation of the sulfonamide linkage allows for the incorporation of the 5-fluoropyridine moiety into a wide range of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.

Case Study: A Building Block for Kinase Inhibitors

The pyridine and sulfonyl functionalities are prevalent in a number of approved kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 5-fluoropyridine scaffold can be found in drugs such as Lemborexant, where the fluorine atom contributes to improved pharmacological properties.[2]

The sulfonyl group in kinase inhibitors often forms crucial hydrogen bonds with the hinge region of the kinase active site. By using this compound, medicinal chemists can synthesize novel kinase inhibitors that leverage the beneficial properties of both the fluoropyridine ring and the sulfonamide group to achieve high potency and selectivity.[3]

Spectroscopic Data

While a comprehensive public database of spectroscopic data for this compound is limited, representative data for similar compounds can provide valuable insights for characterization. ChemicalBook and other suppliers may provide compound-specific spectra upon request.[4]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing fluorine and sulfonyl chloride groups.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons, with the carbon atoms attached to fluorine and the sulfonyl group showing characteristic chemical shifts and C-F coupling.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[5]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

Safety, Handling, and Storage

As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere and at low temperatures (e.g., in a freezer) to ensure long-term stability.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion: A Versatile Tool for Future Drug Discovery

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a fluorinated pyridine ring and a reactive sulfonyl chloride moiety provides a powerful tool for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. As the demand for more effective and selective therapeutics continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

ResearchGate. (2023). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

Bar, G. A. L. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

- El-Damasy, A. K., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(15), 4992.

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

ProQuest. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

- Jones, L. H., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(4), 835-851.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

- Boddy, A. J., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science, 13(1), 136-141.

- Trani, G., et al. (2014). Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 24(23), 5456-5460.

-

ResearchGate. (2019). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active precursor 5-Flourouracil. Retrieved from [Link]

- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.

- Squires, M. S., et al. (2010). Discovery and Characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry, 53(12), 4584-4593.

- Al-Tahami, K., & El-Sayed, W. M. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 24(21), 15881.

- Choi, Y. S. (1985).

- Pereshivko, O. P., et al. (2020). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 56(12), 1555-1559.

- Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.

-

CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

Sources

- 1. rsc.org [rsc.org]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 3. Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-pyridine-2-sulfonyl chloride(1060802-47-2) 1H NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. lab-chemicals.com [lab-chemicals.com]

A Senior Application Scientist's Guide to the Synthesis and Preparation of 5-Fluoropyridine-2-sulfonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Fluoropyridine-2-sulfonyl Chloride

In the landscape of modern medicinal chemistry, this compound stands out as a pivotal structural motif. Its utility is rooted in its function as a versatile electrophilic building block for the synthesis of sulfonamides, a class of compounds with a storied history and continued prominence in drug discovery.[1][2][3][4] The pyridine core introduces a key heterocyclic element, while the fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often enhancing biological activity and pharmacokinetic profiles. The sulfonyl chloride group itself is a highly reliable handle for coupling with primary and secondary amines to forge the robust sulfonamide linkage.[3] This guide provides an in-depth examination of the principal synthetic methodologies for preparing this high-value intermediate, grounded in mechanistic understanding and practical, field-proven protocols.

Part 1: Core Synthetic Strategies: A Comparative Analysis

The preparation of this compound is predominantly achieved through two robust and well-established synthetic routes. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and specific laboratory safety constraints.

-

The Sandmeyer-Type Diazotization-Sulfonylchlorination: This is arguably the most common and adaptable method, starting from the readily available 2-Amino-5-fluoropyridine.[5][6] It leverages the classical Sandmeyer reaction, which transforms an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[2][4][7]

-

Oxidative Chlorination of a Thiol Precursor: This classical approach relies on the oxidation of a sulfur-containing precursor, typically 5-fluoro-2-mercaptopyridine or its corresponding disulfide. This method is direct but contingent on the accessibility of the thiol starting material.[8][9]

The Sandmeyer-Type Pathway: Mechanism and Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry for good reason: it is reliable and proceeds through a well-understood radical mechanism. The transformation of 2-Amino-5-fluoropyridine into the target sulfonyl chloride involves three key stages:

-

Diazotization: The primary amine is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This generates a highly reactive pyridyl-2-diazonium salt in situ. Maintaining low temperatures is critical to prevent the premature decomposition of this energetic intermediate.[10]

-

Sulfonylation: The diazonium salt solution is then added to a mixture containing a source of sulfur dioxide (SO₂) and a copper catalyst, typically copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂).[2][7][10] The copper catalyst facilitates a single-electron transfer (SET) to the diazonium salt, leading to the extrusion of dinitrogen gas (N₂) and the formation of a pyridyl radical.[2][7]

-

Radical Capture and Chlorination: This pyridyl radical is rapidly trapped by SO₂ to form a sulfonyl radical. A subsequent chlorine atom transfer, often from the copper chloride catalyst or another chlorine source in the medium, yields the final this compound.

A significant advancement in this methodology is the use of stable SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO).[1][11][12] This avoids the handling of gaseous, toxic SO₂ and makes the procedure operationally simpler and safer, particularly for scaling up.[1][11][12]

Caption: The Sandmeyer-type synthesis pathway.

The Oxidative Chlorination Pathway: A Direct Approach

This method offers a more direct conversion but requires the synthesis or procurement of 5-fluoro-2-mercaptopyridine. The core of this reaction is the powerful oxidation of the thiol functional group directly to the sulfonyl chloride.

-

Mechanism: The thiol is treated with a strong oxidizing and chlorinating agent. A common and effective system involves bubbling chlorine gas through a solution of the thiol in an acidic aqueous medium. Alternatively, reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid can be used, which are often safer and easier to handle on a lab scale.[13][8][14] The reaction proceeds through the formation of intermediate oxidized sulfur species (e.g., sulfenyl chloride, sulfinyl chloride) which are further oxidized and chlorinated to the final sulfonyl chloride state.

The primary challenge of this route is the potential for over-oxidation or side reactions if conditions are not carefully controlled. Furthermore, the starting thiol can be less commercially accessible than the corresponding amine.

Sources

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 9. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 10. cbijournal.com [cbijournal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 5-Fluoropyridine-2-sulfonyl Chloride for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the precise understanding of a reagent's behavior in various solvents is paramount to achieving desired reaction outcomes, optimizing yields, and ensuring process safety. 5-Fluoropyridine-2-sulfonyl chloride, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception.[1][2] This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain its solubility profile.

Core Concepts: Structure, Reactivity, and Predicted Solubility

This compound (CAS No. 1060802-47-2) possesses a molecular structure that dictates its solubility characteristics.[3] The molecule combines a polar sulfonyl chloride group and a fluorinated pyridine ring. The highly electrophilic nature of the sulfonyl chloride functional group renders the compound susceptible to nucleophilic attack, particularly by protic solvents such as water and alcohols, leading to solvolysis and the formation of the corresponding sulfonic acid.[4] This reactivity is a critical consideration when selecting appropriate solvents for reactions and storage.

Based on the principle of "like dissolves like," this compound is anticipated to exhibit favorable solubility in a range of aprotic organic solvents. Its solubility in protic solvents, while potentially achievable, will likely be complicated by its reactivity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Considerations |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Likely Soluble | The polarity of these solvents can effectively solvate the polar regions of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | These solvents are relatively non-reactive and have been shown to be effective for similar sulfonyl chlorides.[4] |

| Aromatic | Toluene, Benzene | Moderately Soluble | The aromatic ring of the solvent can interact with the pyridine ring of the solute. |

| Ethers | Diethyl ether, Dioxane | Moderately to Sparingly Soluble | Solubility will depend on the specific ether and temperature. |

| Alkanes | Hexane, Heptane | Likely Insoluble | The non-polar nature of these solvents is generally incompatible with the polar sulfonyl chloride. |

| Protic | Water, Methanol, Ethanol | Reactive | While it may initially dissolve, the compound is expected to react with these solvents, leading to decomposition.[4][5] |

Experimental Determination of Solubility: A Practical Workflow

Given the lack of readily available quantitative data, experimental determination is crucial. The following workflow provides a systematic approach to assessing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Safety First: Handling this compound

This compound is a hazardous substance.[6][7] Always consult the Safety Data Sheet (SDS) before handling.[6][7][8][9] Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

-

Moisture Sensitivity: The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]

-

Disposal: Dispose of waste in accordance with local regulations.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the compound's solubility in various solvents.[5]

Protocol:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "soluble" (clear solution), "partially soluble" (some undissolved solid remains), or "insoluble" (no apparent dissolution).[5]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[5][10]

Protocol:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[5]

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe filter to avoid temperature-induced precipitation.

-

-

Quantification:

-

Dilute the collected aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry to determine the concentration of this compound.[4]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Applications and Implications for Drug Development

The solubility of this compound is a critical parameter in its application as a synthetic intermediate.[1] For instance, in the synthesis of sulfonamides, the choice of an appropriate solvent that can dissolve both the sulfonyl chloride and the amine reactant is crucial for reaction efficiency.[4] A thorough understanding of its solubility allows for:

-

Optimization of Reaction Conditions: Selecting a solvent in which the reactants are sufficiently soluble can lead to improved reaction rates and yields.

-

Facilitation of Purification: Knowledge of solubility is essential for developing effective crystallization and purification protocols.

-

Development of Scalable Processes: For industrial applications, a robust understanding of solubility is necessary to design and implement safe and efficient large-scale syntheses.[2]

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1060802-47-2|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. capotchem.cn [capotchem.cn]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

5-Fluoropyridine-2-sulfonyl chloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 5-Fluoropyridine-2-sulfonyl Chloride

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns. Reagents like this compound serve as critical building blocks, particularly in the synthesis of sulfonamides for potential therapeutic agents. However, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven storage and handling protocols to ensure its viability and performance in experimental workflows.

Introduction to this compound: A Profile

This compound is a heterocyclic sulfonyl halide, a class of compounds widely used as electrophilic partners in reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. The pyridine core, substituted with an electron-withdrawing fluorine atom, modulates the reactivity of the sulfonyl chloride group, making it a valuable reagent in medicinal chemistry for creating compounds with specific pharmacological profiles.

Caption: Chemical Structure of this compound.

The Chemical Stability Profile: Reactivity and Decomposition Pathways

While commercial sources state that this compound is stable under recommended conditions, this stability is conditional.[1][2] As a sulfonyl chloride, it is inherently reactive, and its degradation is primarily driven by two key pathways: hydrolysis and thermal decomposition.

Susceptibility to Hydrolysis

The most significant factor affecting the stability of sulfonyl chlorides is moisture.[1] The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water. This reaction, hydrolysis, converts the sulfonyl chloride into the corresponding sulfonic acid, rendering the reagent inactive for its intended synthetic purpose.

The presence of even trace amounts of water in the storage environment or in reaction solvents can lead to gradual degradation, compromising the purity of the material. The hydrolysis reaction also produces hydrochloric acid (HCl) as a byproduct, which can further catalyze the decomposition of other sensitive molecules in a reaction mixture.

Caption: Simplified hydrolysis pathway of this compound.

Thermal Decomposition and SO₂ Extrusion

Heteroaromatic sulfonyl chlorides can undergo decomposition through various pathways, including the formal extrusion of sulfur dioxide (SO₂).[3] This is particularly characteristic for sulfonyl chloride groups located at the alpha-position (C2 or C6) of the pyridine ring, as is the case with this compound.[3] While generally requiring elevated temperatures, this decomposition pathway underscores the need for controlled, cool storage conditions.

Upon heating, the compound can also decompose to release a variety of hazardous gases, including oxides of carbon (CO, CO₂), nitrogen (NOx), sulfur (SOx), and hydrogen chloride gas.[1][4]

Comparative Stability: Sulfonyl Chlorides vs. Fluorides

It is well-established in the field that sulfonyl fluorides are significantly more stable and less reactive than their sulfonyl chloride counterparts.[3][5] Sulfonyl fluorides are more resistant to hydrolysis and thermolysis due to the strength of the sulfur-fluorine bond.[5] This trade-off between stability and reactivity is a critical consideration in experimental design. While the higher reactivity of this compound is often synthetically advantageous, it necessitates more stringent handling and storage protocols compared to a corresponding sulfonyl fluoride.

Core Directive: Storage and Handling Protocols

To preserve the integrity and ensure the safe use of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of safety data sheet recommendations and established laboratory best practices.

Optimal Storage Conditions

The primary objective of storage is to rigorously exclude moisture and maintain a low temperature to prevent both hydrolysis and thermal degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C.[6][7] | Minimizes thermal decomposition and reduces the rate of hydrolysis if trace moisture is present. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4][6] | Displaces atmospheric moisture and oxygen, preventing degradation. |

| Container | Keep in the original, tightly sealed container.[4] | Prevents moisture ingress and contamination. Ensure the cap liner is intact and provides a good seal. |

| Location | Store in a dry, cool, and well-ventilated area designated for corrosive materials.[4][8] | Ensures separation from incompatible materials and proper environmental control. |

Chemical Incompatibility

This compound is reactive and should be stored separately from the following classes of chemicals to prevent hazardous reactions.

| Incompatible Materials | Potential Hazard |

| Water / Moist Air | Reacts to form corrosive hydrochloric acid and sulfonic acid.[4] |

| Bases (e.g., Amines, Hydroxides) | Vigorous, potentially exothermic reaction.[4] |

| Alcohols | Reacts to form sulfonate esters.[4] |

| Strong Oxidizing Agents | Risk of fire or explosion.[1][4] |

| Acids / Acid Chlorides / Acid Anhydrides | Potential for vigorous or hazardous reactions.[1] |

Step-by-Step Laboratory Handling Protocol

Adherence to a strict handling workflow is crucial for both user safety and maintaining reagent purity.

-

Preparation: Before retrieving the reagent, ensure the work area (preferably a chemical fume hood) is clean and dry. Prepare all necessary glassware by oven-drying or flame-drying to remove residual moisture.

-

Equilibration: Remove the sealed container from the freezer and place it in a desiccator. Allow it to warm to room temperature for at least 30-60 minutes before opening. Causality: This critical step prevents atmospheric moisture from condensing on the cold solid, which would cause immediate surface hydrolysis upon opening the container.

-

Inert Atmosphere Dispensing: Once equilibrated, open the container under a positive pressure of inert gas (Argon or Nitrogen). Use dry syringes or spatulas to transfer the required amount of the solid to a tared, dry vial or flask, also under an inert atmosphere.

-

Sealing and Storage: Immediately and tightly reseal the main container. Purge the headspace with inert gas before tightening the cap to displace any moisture that may have entered. Return the container to the freezer promptly.

-

Personal Protective Equipment (PPE): Throughout the process, wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[8][9] this compound is corrosive and can cause severe skin burns and eye damage.[4]

Trustworthiness: A Self-Validating Workflow for Stability Assessment

To ensure the quality of a new or aged batch of this compound, researchers can perform a straightforward stability assessment. This protocol serves as a self-validating system to confirm the material's purity and suitability for a given experiment.

Caption: Experimental workflow for assessing the long-term stability of the reagent.

Protocol:

-

Initial Analysis (Time Zero): Upon receiving a new batch, dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a proton NMR (¹H NMR) spectrum. Alternatively, prepare a standard solution and analyze it via HPLC to establish a baseline purity profile.

-

Sample Preparation: Aliquot small quantities of the reagent into several vials under an inert atmosphere.

-

Storage Conditions: Store one set of vials under the recommended conditions (-20°C, inert atmosphere) and another set under "stress" conditions (e.g., refrigerated at 4°C, sealed with air in the headspace) to accelerate potential degradation.

-

Time-Point Analysis: At regular intervals (e.g., 1, 3, and 6 months), retrieve one vial from each storage condition.

-

Re-Analysis and Comparison: Analyze the samples using the same method as the initial analysis (NMR or HPLC). Compare the results to the time-zero data, looking for the appearance of new peaks (indicating degradation products like the sulfonic acid) or a decrease in the main peak's integration/area.

Conclusion

This compound is a potent and valuable synthetic tool. However, its inherent reactivity as a sulfonyl chloride demands a rigorous and informed approach to its storage and handling. By understanding its primary degradation pathways—hydrolysis and thermal decomposition—and implementing strict protocols that exclude moisture and maintain cold temperatures, researchers can ensure the reagent's purity and reactivity are preserved. This diligence is fundamental to achieving reproducible results and maintaining the integrity of the scientific process.

References

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloropyridine-3-sulfonyl chloride.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Pyridine-3-sulfonyl chloride.

- Lab-Chemicals.com. This compound, 95%.

- Fisher Scientific. (2011). SAFETY DATA SHEET: 2-Chloro-5-fluoropyridine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Santa Cruz Biotechnology, Inc. (n.d.). MSDS of 6-fluoropyridine-2-sulfonyl chloride.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-2-fluoropyridine-3-sulfonyl chloride.

- CymitQuimica. (2024). Safety Data Sheet: 6-Fluoropyridine-2-sulfonyl chloride.

- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

- BLD Pharm. 1060802-47-2|this compound.

- Al-Masum, M. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. fishersci.com [fishersci.com]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. 1060802-47-2|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

Commercial availability and suppliers of 5-Fluoropyridine-2-sulfonyl chloride

An In-Depth Technical Guide to 5-Fluoropyridine-2-sulfonyl chloride for Chemical Researchers

Introduction

This compound is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structural features—a pyridine ring activated by an electron-withdrawing fluorine atom and a highly reactive sulfonyl chloride group—make it a versatile reagent for introducing the 5-fluoropyridyl-2-sulfonyl moiety into target molecules. This moiety is increasingly found in advanced drug candidates due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive overview of its commercial availability, synthesis, key reactions, and applications, tailored for researchers and professionals in drug development.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature and requires careful handling due to its reactivity, particularly with moisture. Proper storage under inert atmosphere and refrigerated conditions is recommended to maintain its integrity.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1060802-47-2[1][3], 1060809-57-5[4] | [1][3][4] |

| Molecular Formula | C₅H₃ClFNO₂S | [1][4] |

| Molecular Weight | 195.60 g/mol | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [1][5] |

| Appearance | White to off-white solid | N/A (Typical) |

Characterization of this compound is standardly achieved through various spectroscopic methods. Analytical data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for confirming the structure and purity of the material.[3][6]

Synthesis of Pyridine-based Sulfonyl Chlorides

While specific, detailed industrial synthesis routes for this compound are often proprietary, the synthesis of heteroaromatic sulfonyl chlorides can be achieved through several established chemical transformations. A common laboratory-scale approach involves the oxidation of a corresponding thiol or sulfinate precursor.

For instance, a general method involves the treatment of a sodium pyridinesulfinate salt with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), in a suitable solvent like dichloromethane to generate the sulfonyl chloride in situ.[7]

Caption: General synthetic workflows for pyridine sulfonyl chlorides.

Commercial Availability and Procurement

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams for initial screening to kilograms for scale-up operations. When sourcing this material, it is critical to verify the CAS number, purity, and availability of accompanying analytical data such as a Certificate of Analysis (COA).

Table 2: Selected Commercial Suppliers

| Supplier | CAS Number(s) Provided | Purity | Notes |

| Parchem | 1060809-57-5 | Not specified | Offers bulk quantities and worldwide shipping.[4] |

| Lab-Chemicals.com | 1060802-47-2 | 95% | Specifies storage at -20°C under inert atmosphere.[1] |

| BLD Pharm | 1060802-47-2 | Not specified | Provides analytical documentation (NMR, HPLC, LC-MS).[3] |

| ChemShuttle | 1060802-47-2 | 95% | Specifies storage at 2-8°C.[2] |

| ChemScene | 128583-07-3 (Isomer) | ≥98% | Lists the isomer 6-Fluoropyridine-2-sulfonyl chloride.[5] |

Applications in Research and Drug Development

The primary application of this compound is as an electrophilic building block for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, anti-inflammatory, and anticancer agents.[8][9] The incorporation of the 5-fluoropyridine moiety can significantly modulate a drug candidate's biological activity and pharmacokinetic profile.

Key Application Areas:

-

Pharmaceutical Synthesis : It serves as a crucial intermediate for creating complex molecules in drug discovery pipelines.[8] The analogous 5-chloropyridine-2-sulfonyl chloride is noted for its use in synthesizing agents targeting bacterial infections and cancer.[8]

-

Agrochemical Production : Pyridine-based sulfonyl chlorides are also employed in the formulation of modern herbicides and fungicides, highlighting their broader utility in the chemical industry.[8][9]

-

Medicinal Chemistry : The 5-fluoropyridine scaffold is present in several FDA-approved drugs, underscoring its importance.[10] For example, 2-amino-5-fluoropyridine is a key component in the synthesis of Lemborexant.[10] This demonstrates the value of the fluoropyridine core that can be introduced using reagents like this compound.

Caption: Role as a versatile electrophilic building block.

Reactivity and Experimental Protocols

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophile, readily reacting with a wide range of nucleophiles. Its most common reaction is with primary or secondary amines to form stable sulfonamide linkages.

Exemplary Protocol: Synthesis of a 5-Fluoropyridine-2-sulfonamide

This protocol describes a general procedure for the reaction of this compound with a generic primary amine.

-

Reagent Preparation : Dissolve the primary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition : Add a non-nucleophilic base, such as pyridine or triethylamine (1.5-2.0 equivalents), to the solution. Cool the mixture to 0°C in an ice bath.

-

Sulfonyl Chloride Addition : Dissolve this compound (1.1 equivalents) in the same solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction : Allow the reaction to warm to room temperature and stir for 3-12 hours.[7] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup : Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.[7]

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization to yield the desired 5-fluoropyridine-2-sulfonamide.[7]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a substance that can cause skin and eye irritation and may cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE) : Always handle this compound inside a chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. The compound is moisture-sensitive and contact with water may liberate toxic gas.[13]

-

First Aid :

-

Skin Contact : Immediately wash off with soap and plenty of water.[14]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[14]

-

Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[14]

-

-

Fire Safety : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[14] Thermal decomposition can release hazardous gases such as nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[13]

Conclusion

This compound is a high-value reagent for chemical synthesis, particularly in the fields of medicinal and agricultural chemistry. Its commercial availability from multiple suppliers facilitates its use in both small-scale research and larger development programs. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in the synthesis of novel and functional molecules.

References

-

University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChemLite. 5-chloro-2-fluoropyridine-3-sulfonyl chloride (C5H2Cl2FNO2S). [Link]

-

Pharmaffiliates. CAS No : 1060802-49-4 | Product Name : 5-Fluoropyridine-3-Sulfonyl Chloride. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Amerigo Scientific. 2-Chloro-5-fluoropyridine (95%). [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Win-Win Chemical. 445-05-6 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE. [Link]

-

PubChemLite. 5-fluoropyridine-2-sulfonamide (C5H5FN2O2S). [Link]

-

National Institutes of Health. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. This compound;CAS No.:1060802-47-2 [chemshuttle.com]

- 3. 1060802-47-2|this compound|BLD Pharm [bldpharm.com]

- 4. parchem.com [parchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 5-Fluoro-pyridine-2-sulfonyl chloride(1060802-47-2) 1H NMR spectrum [chemicalbook.com]

- 7. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

The Enigmatic Activator: An In-depth Technical Guide to the Reactivity Profile of the Sulfonyl Chloride Group on a Pyridine Ring

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine sulfonyl chloride motif is a cornerstone in modern medicinal chemistry and drug development, serving as a highly versatile electrophilic hub for the construction of complex molecular architectures. Its prevalence in pharmaceuticals underscores the necessity for a profound understanding of its reactivity. This guide provides a comprehensive exploration of the synthesis, stability, and nuanced reactivity of pyridine sulfonyl chlorides. We will delve into the mechanistic underpinnings of its key transformations, including sulfonamide formation, palladium-catalyzed cross-coupling reactions, and reductions. Furthermore, this document will elucidate the critical influence of isomeric positioning (2-, 3-, and 4-) and ring substitution on the reactivity of the sulfonyl chloride group, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The Dichotomy of Stability and Reactivity: A Necessary Preamble

Pyridine sulfonyl chlorides are notoriously unstable, a characteristic that is intrinsically linked to their high reactivity. The primary pathway for degradation is hydrolysis, readily reacting with ambient moisture to yield the corresponding sulfonic acid and hydrochloric acid, rendering the compound inactive for most desired transformations.[1][2] This moisture sensitivity necessitates meticulous handling under anhydrous conditions and often dictates the use of freshly prepared reagents.[3] While stable under normal temperatures and pressures in an inert atmosphere, they should be kept away from high temperatures, moisture, and strong oxidizing agents.[1]

The reactivity of the sulfonyl chloride group is dictated by the potent electron-withdrawing nature of the sulfonyl group and the inherent electronic properties of the pyridine ring. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

Synthesis of Pyridine Sulfonyl Chlorides: Crafting the Activated Intermediate

The synthetic approach to pyridine sulfonyl chlorides is highly dependent on the desired isomer. Direct sulfonation of pyridine is often challenging and can lead to a mixture of products. Therefore, multi-step strategies are typically employed.

Synthesis of Pyridine-3-sulfonyl Chloride

A prevalent method for the synthesis of pyridine-3-sulfonyl chloride involves the diazotization of 3-aminopyridine, followed by a sulfonyl chlorination reaction.[4] This approach offers the advantage of producing a relatively stable diazonium fluoroborate intermediate, which can be isolated to reduce side reactions in the subsequent step.[4]

Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride via Diazotization [4]

-

Diazotization:

-

In a reaction vessel, add 3-aminopyridine to 6-10 M hydrochloric acid and cool the mixture to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-5 °C.

-

Subsequently, add an aqueous solution of sodium fluoroborate, again keeping the temperature at 0-5 °C.

-

Stir the reaction mixture for 30-60 minutes at 0-5 °C.

-

Isolate the precipitated 3-pyridine diazonium fluoroborate by filtration and wash with cold dilute hydrochloric acid. Dry the solid for the next step.

-

-

Sulfonyl Chlorination:

-

In a separate vessel, add thionyl chloride to water and cool to approximately 0-5 °C.

-

Add cuprous chloride to the solution.

-

In batches, add the dried diazonium fluoroborate from the previous step to this solution, maintaining the temperature at 0-5 °C.

-

Allow the reaction to proceed overnight at this temperature.

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-3-sulfonyl chloride.

-

An alternative route involves the chlorination of pyridine-3-sulfonic acid using reagents such as phosphorus pentachloride.[5]

Synthesis of Pyridine-2-sulfonyl Chloride

Direct sulfonation of pyridine at the 2-position is not feasible. Therefore, indirect methods are employed, most commonly starting from 2-mercaptopyridine.

Experimental Protocol: Synthesis of Pyridine-2-sulfonyl Chloride from 2-Mercaptopyridine

-

Dissolve 2-mercaptopyridine in concentrated sulfuric acid and cool the solution to approximately -15 °C.

-

Slowly add an aqueous sodium hypochlorite solution (10-15%), ensuring the internal temperature remains below 10 °C with vigorous stirring.

-

After the addition is complete, stir the mixture at 0 °C for 1 hour.

-

Add water to the reaction mixture.

-

Extract the product with dichloromethane.

-

Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield pyridine-2-sulfonyl chloride.

Synthesis of Pyridine-4-sulfonyl Chloride

The synthesis of 4-pyridinesulfonic acid, a precursor to the sulfonyl chloride, can be achieved through the reaction of pyridine with thionyl chloride to form N-(4-pyridyl)pyridinium chloride hydrochloride, which is then treated with aqueous sodium sulfite.[6] The resulting sodium 4-pyridinesulfonate can be converted to the free acid and subsequently to the sulfonyl chloride.

The Reactivity Landscape: A Tale of Three Isomers

The position of the sulfonyl chloride group on the pyridine ring profoundly influences its reactivity, a direct consequence of the interplay between the electron-withdrawing sulfonyl group and the ring nitrogen's electronic effects.

Comparative Reactivity of Pyridine Sulfonyl Chloride Isomers

| Position | Electronic Effects | Expected Reactivity towards Nucleophiles |

| 2-Position | The sulfonyl group is ortho to the ring nitrogen, which exerts a strong electron-withdrawing inductive effect. The nitrogen can also stabilize a negative charge in the transition state of nucleophilic attack through resonance. | High |

| 3-Position | The sulfonyl group is meta to the ring nitrogen. The electronic influence of the nitrogen is primarily inductive and less pronounced compared to the 2- and 4-positions. | Moderate |

| 4-Position | The sulfonyl group is para to the ring nitrogen. The nitrogen can effectively stabilize a negative charge in the transition state of nucleophilic attack via a resonance structure. | Highest |

This trend in reactivity (4- > 2- >> 3-) is particularly relevant for nucleophilic aromatic substitution (SNAr) reactions where the sulfonyl chloride group acts as a leaving group.[7]

Key Transformations of Pyridine Sulfonyl Chlorides

The highly electrophilic nature of the sulfonyl chloride group allows for a diverse range of chemical transformations, making it a valuable synthetic intermediate.

Sulfonamide Formation: The Workhorse Reaction

The reaction of pyridine sulfonyl chlorides with primary and secondary amines is the most common and arguably the most important transformation, leading to the formation of sulfonamides, a privileged scaffold in medicinal chemistry.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve the pyridine sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the amine (1.0-1.2 equivalents) followed by a base such as triethylamine or pyridine (1.5-2.0 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

Pyridine sulfonyl chlorides can participate in palladium-catalyzed cross-coupling reactions, serving as electrophilic partners to form new carbon-carbon bonds. This extends the utility of this functional group beyond traditional nucleophilic substitution.

While less common than their aryl halide counterparts, pyridine sulfonyl chlorides can undergo Suzuki-Miyaura coupling with boronic acids. The reaction likely proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the S-Cl bond or C-S bond, followed by transmetalation with the boronic acid and reductive elimination.